molecular formula C16H23NO3 B256634 N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

Cat. No. B256634
M. Wt: 277.36 g/mol
InChI Key: KINRWHSJPDHIPH-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is not fully understood, but it is believed to act via modulation of ion channels in the body. Specifically, it has been found to modulate the activity of TRPV1, a calcium channel that is involved in pain sensation and inflammation. By modulating the activity of this channel, N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the biochemical and physiological effects of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide include:
1. Anti-inflammatory effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
2. Analgesic effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have analgesic effects, making it a potential candidate for the treatment of pain.
3. Modulation of ion channels: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to modulate the activity of certain ion channels in the body, making it a valuable tool for studying the nervous system.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has several advantages and limitations for lab experiments. Some of the advantages of using N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide in lab experiments include:
1. High potency: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a highly potent compound, meaning that small amounts can produce significant effects.
2. Wide range of effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Some of the limitations of using N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide in lab experiments include:
1. Limited solubility: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has limited solubility in water, making it difficult to work with in some experiments.
2. Lack of specificity: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have effects on multiple ion channels in the body, making it difficult to determine its specific effects.

Future Directions

There are several future directions for research on N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide. Some of the future directions for research include:
1. Development of new drugs: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may serve as a starting point for the development of new drugs with anti-inflammatory and analgesic effects.
2. Study of ion channels: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may be used to study the activity of ion channels in the body, leading to a better understanding of their role in disease.
3. Investigation of other potential applications: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have other potential applications in scientific research, such as in the study of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide involves the reaction of sec-butylamine, 4-ethoxy-3-methoxybenzaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds via an amidation reaction, resulting in the formation of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide. This synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.

Scientific Research Applications

N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide include:
1. Cancer Research: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have anti-cancer properties, making it a potential candidate for cancer treatment.
2. Neuroscience Research: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to modulate the activity of certain ion channels in the brain, making it a valuable tool for studying the nervous system.
3. Drug Discovery: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been used as a starting point for the development of new drugs, due to its unique chemical properties.

properties

Product Name

N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(E)-N-butan-2-yl-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H23NO3/c1-5-12(3)17-16(18)10-8-13-7-9-14(20-6-2)15(11-13)19-4/h7-12H,5-6H2,1-4H3,(H,17,18)/b10-8+

InChI Key

KINRWHSJPDHIPH-CSKARUKUSA-N

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OCC)OC

SMILES

CCC(C)NC(=O)C=CC1=CC(=C(C=C1)OCC)OC

Canonical SMILES

CCC(C)NC(=O)C=CC1=CC(=C(C=C1)OCC)OC

Origin of Product

United States

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